molecular formula C16H18BrNO2 B2917428 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide CAS No. 622814-16-8

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide

Cat. No.: B2917428
CAS No.: 622814-16-8
M. Wt: 336.229
InChI Key: QWNWUWRZISLNJX-UHFFFAOYSA-N
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Description

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom, a methoxy group, and a propylacetamide moiety attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide typically involves the following steps:

    Bromination: The starting material, 2-methoxynaphthalene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position of the naphthalene ring.

    Acylation: The brominated intermediate is then subjected to acylation with propylacetamide in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can facilitate hydrolysis.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Products with higher oxidation states, such as carboxylic acids or ketones.

    Reduction: Products with lower oxidation states, such as alcohols or amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, modulating their activity, and affecting various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-phenylacetamide
  • 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-butylacetamide
  • 2-(6-bromo-2-methoxynaphthalen-1-yl)acetonitrile

Uniqueness

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the propylacetamide moiety differentiates it from other similar compounds and may influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-3-8-18-16(19)10-14-13-6-5-12(17)9-11(13)4-7-15(14)20-2/h4-7,9H,3,8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNWUWRZISLNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=C(C=CC2=C1C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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